molecular formula C22H21N5O2S B15101389 N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B15101389
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: LDAPNCGMXKLFKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" is a triazole-based acetamide derivative featuring a furan-2-ylmethyl group at position 4 of the triazole ring, a pyridin-4-yl substituent at position 5, and a 2,5-dimethylphenyl acetamide moiety. Its structure-activity relationship (SAR) is influenced by substituents on the triazole, aryl, and heterocyclic groups, which modulate biological efficacy and physicochemical properties.

Eigenschaften

Molekularformel

C22H21N5O2S

Molekulargewicht

419.5 g/mol

IUPAC-Name

N-(2,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-15-5-6-16(2)19(12-15)24-20(28)14-30-22-26-25-21(17-7-9-23-10-8-17)27(22)13-18-4-3-11-29-18/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI-Schlüssel

LDAPNCGMXKLFKP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Herkunft des Produkts

United States

Biologische Aktivität

N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound has the following molecular formula and structure:

Property Value
Molecular Formula C22H22N4O3S
Molecular Weight 406.50 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Synthesis

The synthesis of N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves multi-step reactions beginning with the formation of the triazole ring followed by the introduction of furan and pyridine moieties. Detailed synthetic routes can be referenced in recent literature focusing on similar compounds .

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer activity across various cancer cell lines. The following findings summarize its effects:

  • Cell Line Studies :
    • The compound was tested against several cancer cell lines including breast (MCF7), colon (HCT116), and prostate (PC3) cancers. It showed notable cytotoxic effects with IC50 values ranging from 0.67 to 1.18 µM .
    • In comparison to standard chemotherapeutic agents, it displayed lower toxicity to normal cells while effectively inhibiting cancer cell proliferation.
  • Mechanism of Action :
    • The compound acts primarily through inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair. This inhibition leads to increased levels of reactive oxygen species (ROS) within cancer cells, triggering apoptosis .
    • Molecular docking studies have suggested that the compound binds effectively to the active site of topoisomerase II, confirming its role as a catalytic inhibitor .

Table: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism
MCF70.87Topoisomerase II inhibition
HCT1160.67Induction of ROS
PC31.18Apoptotic pathway activation

Case Studies

A series of case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : A study demonstrated that treatment with N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide resulted in significant growth inhibition and induced apoptosis at G1 phase of the cell cycle .
  • Combination Therapies : Preliminary data suggest that when used in combination with established chemotherapeutics like etoposide, this compound enhances overall anticancer efficacy while reducing side effects associated with high-dose treatments .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Substituted Triazole Derivatives

The target compound shares structural homology with derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (e.g., compounds 3.1–3.21) . Key differences include:

Phenyl Ring Modifications

The 2,5-dimethylphenyl acetamide group distinguishes the target compound from analogs with halogen (e.g., Cl, F), methoxy, or nitro substituents on the phenyl ring . These modifications influence:

  • Steric Effects : The dimethyl groups may reduce steric hindrance compared to bulkier substituents, enhancing receptor binding.
  • Electron Effects: Electron-donating methyl groups contrast with electron-withdrawing substituents (e.g., NO₂), which are associated with higher anti-exudative activity in some analogs .

Heterocyclic Variations

Compared to hydroxyacetamide derivatives (e.g., FP1–12) with imidazolone or oxazolone moieties , the target compound’s pyridine and furan groups may confer distinct pharmacokinetic profiles, such as improved blood-brain barrier penetration or reduced cytotoxicity.

Pharmacological Activity Comparison

Anti-Exudative Activity (AEA)

  • Key Analogs :
    • Nitro-Substituted Derivatives : Show 20–30% higher AEA than the target’s dimethylphenyl analog due to enhanced electron-withdrawing effects .
    • Chloro-Substituted Derivatives : Exhibit moderate AEA but increased toxicity risks .

Antiproliferative Activity

This highlights the role of auxiliary heterocycles (e.g., imidazolone) in diversifying biological targets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog (Nitro-Substituted) Analog (Amino-Substituted Triazole)
LogP ~3.1 (estimated) ~2.8 ~1.9
Solubility (aq.) Moderate (pyridine enhances) Low High
Metabolic Stability High (furan resistance) Moderate Low (amine oxidation)
  • Metabolism: The absence of labile amino groups (vs. 3.1–3.21) may reduce oxidative degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.